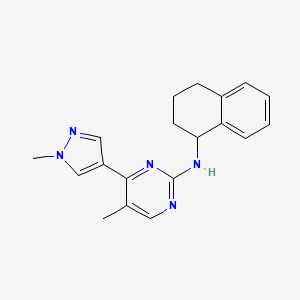![molecular formula C16H23N5O2 B5902623 1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)
1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMP and is synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of FMP, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of FMP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. FMP has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis, and to disrupt the formation of biofilms in bacterial cells. FMP has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of fungal and bacterial cells, disrupt the formation of biofilms, and induce apoptosis in cancer cells. FMP has also been shown to have anti-inflammatory properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
FMP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and efficacy. FMP is also stable and can be stored for extended periods without significant degradation. However, FMP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, FMP can be expensive to synthesize, limiting its availability for research.
Zukünftige Richtungen
There are several future directions for research on FMP. One area of research is the development of new synthesis methods to improve the yield and purity of FMP. Another area of research is the investigation of the mechanism of action of FMP, which could lead to the development of new therapeutic applications. Additionally, FMP could be tested against a wider range of fungal and bacterial strains to determine its efficacy against different pathogens. Finally, FMP could be tested in animal models to determine its safety and efficacy in vivo.
Synthesemethoden
FMP can be synthesized using a multistep process that involves the reaction of 1-(2-furylmethyl)piperidine-3-carboxylic acid with 3-azidopropylamine in the presence of a coupling agent. The resulting intermediate is then treated with triethylamine and triphosgene to obtain FMP. This synthesis method has been optimized to produce high yields of FMP with high purity.
Wissenschaftliche Forschungsanwendungen
FMP has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal, antibacterial, and anticancer properties. FMP has been tested against a variety of fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus, and has demonstrated significant efficacy. In addition, FMP has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-N-[3-(1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c22-16(18-6-3-8-21-13-17-12-19-21)14-4-1-7-20(10-14)11-15-5-2-9-23-15/h2,5,9,12-14H,1,3-4,6-8,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLXFVYUDQCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)NCCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)

amine](/img/structure/B5902566.png)

![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)
acetic acid](/img/structure/B5902596.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)

![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-tert-butyl-4-{[methyl(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5902637.png)